Perfluorosebacic acid

Catalog No.
S539038
CAS No.
307-78-8
M.F
C10H2F16O4
M. Wt
490.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorosebacic acid

CAS Number

307-78-8

Product Name

Perfluorosebacic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid

Molecular Formula

C10H2F16O4

Molecular Weight

490.09 g/mol

InChI

InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30)

InChI Key

YPCSMEGZIYWAAZ-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

Perfluorosebacic acid; Hexadecafluorodecanedioic Acid; Perfluorodecanedioic Acid.

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Description

The exact mass of the compound Perfluorosebacic acid is 489.9698 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Research on Environmental Sources and Impacts

  • One area of research focuses on understanding how PFSeBA enters the environment. Scientists are studying potential sources such as industrial processes, landfills, and wastewater treatment plants. They are also investigating how PFSeBA behaves in the environment, including its transport in water and soil. Source: Environmental Protection Agency (EPA) - An Overview of the Environmental Fate of Perfluoroalkyl Substances (PFAS): )

  • Another area of research examines the potential health risks of PFSeBA exposure in wildlife and humans. This research is ongoing, but some studies have found associations between PFSeBA exposure and certain health problems. Source: National Toxicology Program (NTP) - Monograph on Perfluoroalkyl and Polyfluoroalkyl Substances: )

Research on Analytical Methods

  • Due to the recent focus on PFAS, there is ongoing research to develop improved methods for detecting and measuring PFSeBA in the environment and biological samples. These methods are crucial for monitoring PFSeBA levels and assessing potential risks. Source: Journal of Chromatography A - Determination of emerging per- and polyfluoroalkyl substances (PFASs) in surface water, sea water and rainwater by high performance liquid chromatography/tandem mass spectrometry:

Perfluorosebacic acid is a perfluorinated dicarboxylic acid with the chemical formula C10H2F16O4\text{C}_{10}\text{H}_2\text{F}_{16}\text{O}_4 and a molecular weight of 414.09 g/mol . It is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts unique properties to the compound, including high thermal stability and low surface tension. This compound is structurally related to sebacic acid, differing primarily in the complete fluorination of its carbon backbone, which enhances its hydrophobicity and chemical resistance.

Research on PFSeBA's mechanism of action is ongoing. Due to its chemical similarity to other PFCAs, it might interfere with biological processes by disrupting hormonal signaling or membrane function in living organisms [].

  • Toxicity: Studies suggest potential health risks associated with PFSeBA exposure, including developmental problems and impacts on the immune system []. However, more research is needed to determine specific effects and exposure thresholds.
  • Flammability: Limited data exists on the flammability of PFSeBA. However, the presence of fluorine might influence its burning behavior.
Typical for dicarboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Reduction: Under specific conditions, it can be reduced to yield other fluorinated compounds.

These reactions are influenced by the presence of fluorine atoms, which can affect reactivity compared to non-fluorinated analogs.

Perfluorosebacic acid can be synthesized through several methods:

  • Electrochemical Fluorination: This method involves the electrochemical fluorination of sebacic acid or its derivatives, leading to the substitution of hydrogen atoms with fluorine.
  • Fluorination of Sebacic Acid Derivatives: Starting from sebacic acid, various fluorinating agents can be used to achieve full fluorination.
  • Direct Fluorination: Utilizing elemental fluorine gas under controlled conditions can convert non-fluorinated dicarboxylic acids into their perfluorinated counterparts.

These methods highlight the importance of controlling reaction conditions to ensure complete fluorination while minimizing side reactions.

Perfluorosebacic acid has several potential applications:

  • Fluorinated Polymers: It can be used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability.
  • Surfactants: Due to its unique surface-active properties, it may be employed in formulations requiring low surface tension and enhanced wetting characteristics.
  • Chemical Intermediates: It serves as an intermediate in the production of other fluorinated compounds used in various industrial applications.

Perfluorosebacic acid shares structural similarities with several other perfluorinated dicarboxylic acids. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Perfluorohexanoic acidC6F13O2Shorter chain length; used in surfactants
Perfluorodecanoic acidC10F19O2Similar chain length but different fluorination pattern
Perfluoroctanoic acidC8F17O2Known for its environmental persistence
Perfluorosuccinic acidC4F7O2Shorter chain; more reactive due to fewer carbons

Perfluorosebacic acid's longer carbon chain and complete fluorination set it apart from these compounds, contributing to its distinct physical and chemical properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Exact Mass

489.9698

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

307-78-8

Wikipedia

Perfluorosebacic acid

Use Classification

PFAS (Perfluoroalkyl (linear) dicarboxylic acids, n=8)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15
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